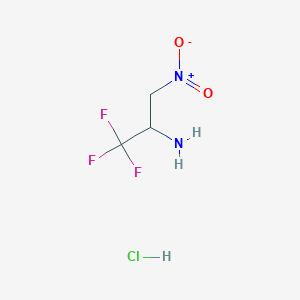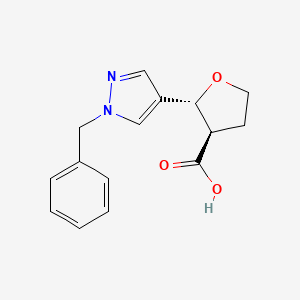
2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Complexation Properties and Stability Constants
Korotaev et al. (2005) studied the protolytic equilibria and complexation properties of derivatives of 3,3,3-trifluoro-1-nitropropene. Their research focused on the stability constants of transition metal complexes with these derivatives, revealing increased stability and selectivity toward Cu2+ ions with an increase in the number of N-carboxyethyl groups (Korotaev et al., 2005).
Synthesis of Fluorine-Containing Amino Acids
In another study by Korotaev et al. (2009), the reactions of derivatives of 2-Amino-3,3,3-trifluoro-1-nitropropane hydrochloride with amines and amino alcohols were explored. This process led to the synthesis of various trifluoromethyl-containing 1,2-diamines, amino alcohols, and β-amino acids, demonstrating the compound's utility in synthesizing fluorine-containing biochemical compounds (Korotaev et al., 2009).
Synthesis of Enantiopure Derivatives
Tianwen Li et al. (2013) developed a one-pot synthesis method for enantiopure derivatives of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide, a compound structurally related to this compound. This method emphasizes the compound's importance in the synthesis of enantiomerically pure substances (Li et al., 2013).
Production of Trifluoromethyl-Containing Pyrrole Derivatives
Iwata et al. (1993) described the addition of carbanion nucleophiles to 3,3,3-trifluoro-1-nitropropene, which is structurally similar to this compound. This process led to the production of 3-(trifluoromethyl)pyrrole derivatives, indicating the compound's role in synthesizing novel trifluoromethyl-containing building blocks (Iwata et al., 1993).
Conjugate Addition Reactions
Research by Turconi et al. (2006) on the Michael-like addition of nitrogen nucleophiles to 3,3,3-trifluoro-1-nitropropene demonstrates the potential of this compound in conjugate addition reactions, particularly for the synthesis of 1,2-diamines incorporating perfluorinated groups (Turconi et al., 2006).
Properties
IUPAC Name |
1,1,1-trifluoro-3-nitropropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2O2.ClH/c4-3(5,6)2(7)1-8(9)10;/h2H,1,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNVAQHSMFJPME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2411232.png)
![2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2411233.png)




![8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411245.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2411246.png)

![[(2-Methoxyphenyl)methyl]urea](/img/structure/B2411249.png)
![1-[(3-Iodophenyl)carbonyl]pyrrolidine](/img/structure/B2411250.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2411253.png)
![6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2411254.png)
